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Compound of Interest

Compound Name: Ethyl 2-(piperidin-4-yl)acetate

CAS No.: 59184-90-6

Cat. No.: B1586380

Get Quote

Ethyl 2-(piperidin-4-yl)acetate, with CAS Registry Number 59184-90-6, is a key intermediate

in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules.

[1][2] Its structure, featuring a secondary piperidine amine and an ethyl ester, provides two

reactive sites for further chemical modification, making it a valuable building block in drug

discovery. This guide serves as a technical resource for researchers and scientists, providing a

detailed analysis of the spectroscopic data essential for the structural confirmation and quality

control of this compound. We will explore the characteristic signatures of Ethyl 2-(piperidin-4-
yl)acetate in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS),

explaining the causality behind the spectral features and providing standardized protocols for

data acquisition.

The molecular structure, with its distinct functional groups, gives rise to a unique spectroscopic

fingerprint. Understanding this fingerprint is paramount for any researcher working with this

molecule.

Caption: Molecular Structure of Ethyl 2-(piperidin-4-yl)acetate.
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NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. The ¹H and ¹³C NMR spectra of Ethyl 2-(piperidin-4-yl)acetate provide

definitive information about its constituent parts: the piperidine ring, the acetate side chain, and

the ethyl ester group.

¹H NMR Spectroscopy Analysis
The proton NMR spectrum is characterized by distinct signals for the ethyl group protons, the

acetate methylene protons, and a more complex set of overlapping signals for the piperidine

ring protons. The N-H proton of the secondary amine typically appears as a broad singlet,

which can exchange with D₂O.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
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Protons
Predicted δ
(ppm)

Multiplicity Integration
Assignment
Rationale

Ethyl -CH₃ ~1.25 Triplet (t) 3H

Coupled to the

two protons of

the adjacent -

OCH₂- group.

Piperidine -CH₂-

(C3, C5 axial/eq)
~1.60 - 1.85 Multiplet (m) 4H

Protons on the

piperidine ring,

shielded and

showing complex

coupling.

Piperidine -CH-

(C4)
~1.95 - 2.10 Multiplet (m) 1H

Methine proton

at the point of

substitution,

coupled to

adjacent CH₂

groups.

Acetate -CH₂- ~2.25 Doublet (d) 2H

Methylene

protons adjacent

to the C4

piperidine

position.

Piperidine -CH₂-

(C2, C6 axial/eq)
~2.60 - 3.10 Multiplet (m) 4H

Protons adjacent

to the

electronegative

nitrogen atom

are deshielded.

Amine N-H ~3.0 (variable)
Broad Singlet (br

s)
1H

Labile proton,

chemical shift is

concentration

and solvent

dependent.

Ethyl -OCH₂- ~4.12 Quartet (q) 2H Deshielded by

the adjacent
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oxygen atom and

coupled to the

ethyl -CH₃ group.

¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The

carbonyl carbon of the ester is the most deshielded, appearing furthest downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Predicted δ (ppm) Assignment Rationale

Ethyl -CH₃ ~14.2

Standard chemical shift for a

terminal methyl group in an

ethyl ester.

Piperidine C3, C5 ~32.5
Aliphatic carbons within the

piperidine ring.

Piperidine C4 ~35.0
The substituted carbon of the

piperidine ring.

Acetate -CH₂- ~41.0
Aliphatic carbon of the acetate

side chain.

Piperidine C2, C6 ~46.0

Carbons adjacent to the

nitrogen are deshielded

relative to C3/C5.

Ethyl -OCH₂- ~60.3

Carbon attached to the ester

oxygen is significantly

deshielded.

Carbonyl C=O ~172.5
Characteristic chemical shift

for an ester carbonyl carbon.

Experimental Protocol: NMR Data Acquisition
A standardized protocol ensures reproducibility and accuracy of the obtained spectra.
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Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 2-(piperidin-4-yl)acetate in

~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the

instrument to the specific sample to ensure magnetic field homogeneity.

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical

parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation

delay of 1-2 seconds.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A

larger number of scans (e.g., 1024 or more) is typically required due to the lower natural

abundance of ¹³C.

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift

scale to the TMS signal.
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Click to download full resolution via product page

Caption: Experimental workflow for ATR-FTIR spectroscopy.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, thereby confirming the molecular weight and offering structural clues.

Molecular Formula: C₉H₁₇NO₂ [3]* Molecular Weight: 171.24 g/mol [1]* Monoisotopic Mass:

171.12593 Da [3] Under Electrospray Ionization (ESI) in positive mode, the most prominent

ion is expected to be the protonated molecule [M+H]⁺ at m/z 172.1.

Fragmentation Analysis
In mass spectrometry, the molecular ion can fragment into smaller, characteristic pieces. For

Ethyl 2-(piperidin-4-yl)acetate, key fragmentations would involve the ester group and the

piperidine ring.

Table 4: Predicted Mass Spectrometry Fragments (ESI+)

m/z Ion Description

172.1 [M+H]⁺ Protonated molecular ion.

126.1 [M+H - C₂H₅OH]⁺
Loss of ethanol from the

protonated molecule.

98.1 [C₅H₉NH-CH₂]⁺

Fragment corresponding to the

piperidine ring with an

attached methylene.

84.1 [C₅H₁₀NH₂]⁺
Protonated 4-

methylenepiperidine fragment.

Experimental Protocol: MS Data Acquisition
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent

like methanol or acetonitrile, often with 0.1% formic acid to promote protonation for positive
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ion mode.

Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source at a low

flow rate (e.g., 5-10 µL/min) using a syringe pump.

Instrument Settings: Set the ESI source parameters (e.g., capillary voltage, gas flow,

temperature) to achieve a stable spray and optimal ionization.

Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-

500 Da). If fragmentation data is desired, perform a tandem MS (MS/MS) experiment by

selecting the parent ion ([M+H]⁺ at m/z 172.1) and subjecting it to collision-induced

dissociation (CID).

Key Fragments

[M+H]⁺
m/z = 172.1

Loss of Ethanol
(-C₂H₅OH)

CID

Ring Fragmentation

CID

[C₇H₁₂NO]⁺
m/z = 126.1

[C₆H₁₂N]⁺
m/z = 98.1

Click to download full resolution via product page

Caption: Predicted ESI-MS fragmentation pathway for Ethyl 2-(piperidin-4-yl)acetate.

Conclusion
The collective data from NMR, IR, and MS provides a robust and unambiguous confirmation of

the structure of Ethyl 2-(piperidin-4-yl)acetate. The ¹H and ¹³C NMR spectra define the

carbon-hydrogen skeleton, IR spectroscopy confirms the presence of the key ester and

secondary amine functional groups, and mass spectrometry verifies the molecular weight and
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provides insight into the molecule's stability and fragmentation patterns. This comprehensive

spectroscopic guide serves as a foundational reference for scientists utilizing this important

chemical intermediate, ensuring identity and purity in their research and development

endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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